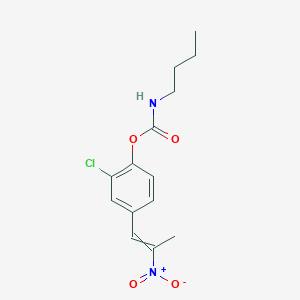
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate is a chemical compound known for its unique structure and properties It is a derivative of phenyl butylcarbamate, with additional chloro and nitroprop-1-en-1-yl groups attached to the phenyl ring
Méthodes De Préparation
The synthesis of 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate typically involves a multi-step process. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a basic catalyst like n-butylamine to form phenyl-2-nitropropene . This intermediate can then undergo further reactions to introduce the chloro and butylcarbamate groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate undergoes various chemical reactions, including:
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, forming different oxidation states.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and catalysts such as Raney nickel or palladium . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, contributing to the development of new materials and chemicals.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The chloro and butylcarbamate groups can interact with specific enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate can be compared with similar compounds like:
Phenyl-2-nitropropene: Shares the nitropropene group but lacks the chloro and butylcarbamate groups.
1-Phenyl-2-nitropropene: Another similar compound used in pharmaceutical synthesis.
Propriétés
Numéro CAS |
61131-81-5 |
|---|---|
Formule moléculaire |
C14H17ClN2O4 |
Poids moléculaire |
312.75 g/mol |
Nom IUPAC |
[2-chloro-4-(2-nitroprop-1-enyl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C14H17ClN2O4/c1-3-4-7-16-14(18)21-13-6-5-11(9-12(13)15)8-10(2)17(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,18) |
Clé InChI |
CERQUQMIZGVEBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OC1=C(C=C(C=C1)C=C(C)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)
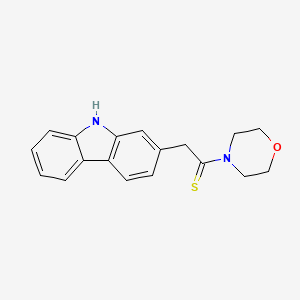
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)


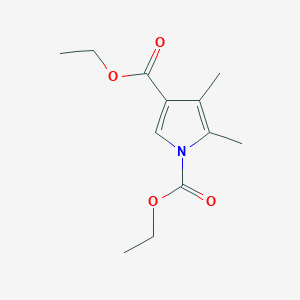
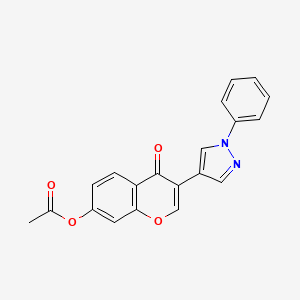

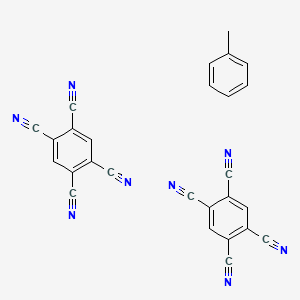
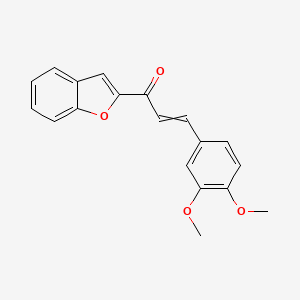
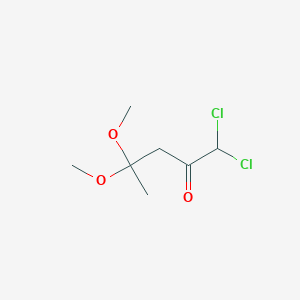
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)

